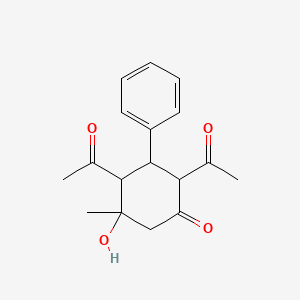![molecular formula C22H30O2 B11969677 3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol CAS No. 3432-00-6](/img/structure/B11969677.png)
3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL is a chemical compound with the molecular formula C22H30O2 and a molecular weight of 326.47 g/mol . It is also known by its systematic name, [1,1’-Biphenyl]-4,4’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- . This compound is characterized by the presence of two ortho-cresol units linked by a biphenyl bridge, with tert-butyl groups at the 6,6’ positions and methyl groups at the 4,4’ positions. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL typically involves the reaction of ortho-cresol with tert-butyl bromide in the presence of a base . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the tert-butyl groups are introduced at the 6,6’ positions of the ortho-cresol units. The reaction conditions generally include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL may involve large-scale batch or continuous processes. The reaction is typically carried out in a reactor equipped with temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
Industry: It is used as an additive in lubricants, fuels, and other industrial products to enhance stability and performance
作用機序
The mechanism of action of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized through the formation of less reactive species.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
4,4’-Di-tert-butylbiphenyl: Used in the production of homoallylic amine derivatives.
2,6-Di-tert-butyl-4-methoxyphenol: A phenolic antioxidant used in various chemical reactions.
Uniqueness
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL is unique due to its biphenyl structure with ortho-cresol units, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its effectiveness as an antioxidant make it valuable in multiple applications.
特性
CAS番号 |
3432-00-6 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 |
InChIキー |
UFFRXKCBFTZHIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969610.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969618.png)


![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11969638.png)
![Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate](/img/structure/B11969639.png)

![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B11969641.png)
![isopropyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969646.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)
![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)
